

Tributylmethylammonium Methyl Sulfate: A Greener Alternative in Chemical Synthesis through Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tributylmethylammonium methyl sulfate*

Cat. No.: *B082111*

[Get Quote](#)

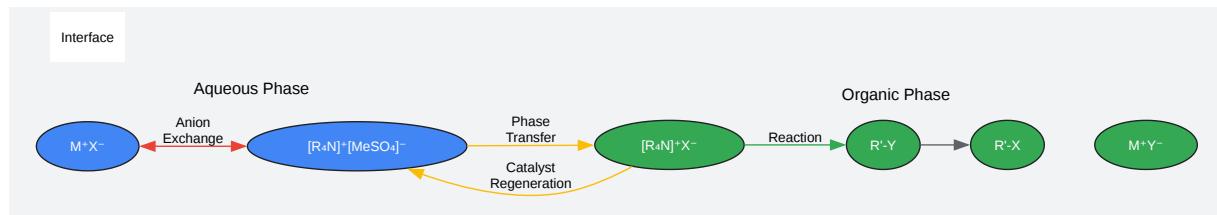
Application Note AP-IL-001

Introduction

Tributylmethylammonium methyl sulfate (MTBS) is a quaternary ammonium salt that is gaining attention as a versatile component in green chemistry applications.^{[1][2]} With the chemical formula C₁₄H₃₃NO₄S, this ionic liquid is primarily utilized as a phase-transfer catalyst (PTC).^{[1][2]} Its application allows for the efficient reaction between reagents located in separate immiscible phases, often an aqueous and an organic layer. This capability can lead to the use of less hazardous solvents, reduced reaction times, and milder reaction conditions, aligning with the principles of green chemistry. While its role as a solvent is not extensively documented in major chemical reactions, its function as a PTC offers a significant green alternative in chemical synthesis.

Physicochemical Properties

Understanding the physical and chemical properties of **tributylmethylammonium methyl sulfate** is crucial for its effective application. A summary of its key properties is provided in the table below.


Property	Value	Reference
Molecular Formula	$C_{14}H_{33}NO_4S$	[2]
Molecular Weight	311.48 g/mol	[2]
Appearance	Viscous liquid or solid (temperature dependent)	[2]
Flash Point	179.5 °C (closed cup)	[3]
Solubility	Highly soluble in polar solvents	[2]

Applications in Chemical Reactions

Tributylmethylammonium methyl sulfate's primary role is as a phase-transfer catalyst, where it facilitates the transfer of an anion from an aqueous phase to an organic phase, where the reaction with an organic substrate occurs. This is particularly useful in reactions where the nucleophile is an inorganic salt, insoluble in the organic reaction medium.

Phase-Transfer Catalysis Mechanism

The mechanism of phase-transfer catalysis using MTBS involves the exchange of anions at the interface of the two immiscible liquids. The lipophilic tributylmethylammonium cation pairs with the anion of the aqueous reactant, transporting it into the organic phase. Once in the organic phase, the anion is more reactive and can readily participate in the desired chemical transformation.

[Click to download full resolution via product page](#)

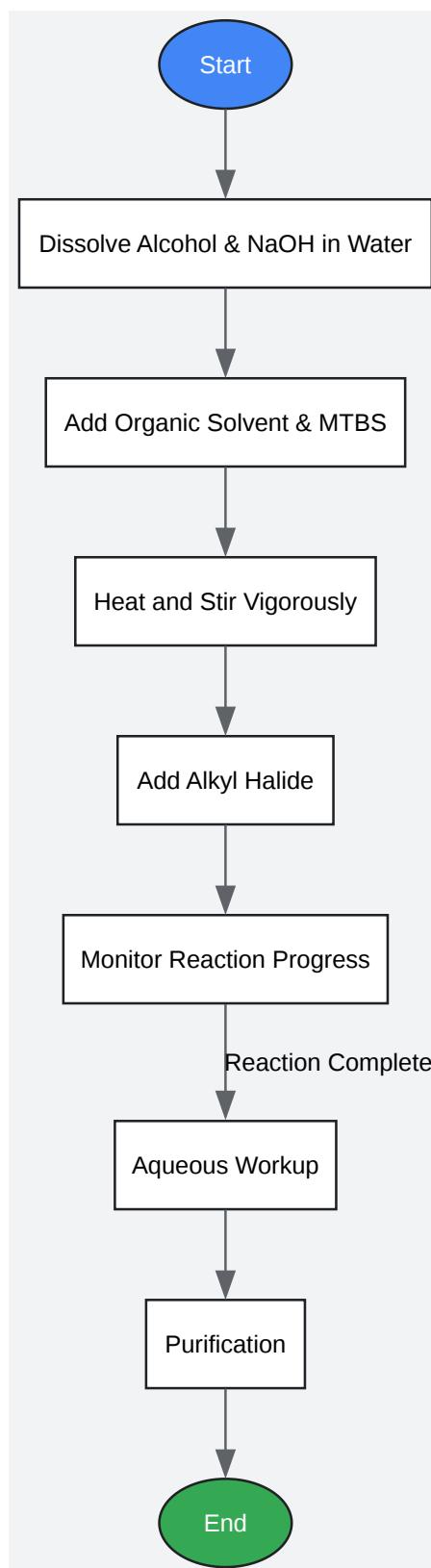
Mechanism of Phase-Transfer Catalysis with MTBS.

Experimental Protocols

While specific protocols for using **tributylmethylammonium methyl sulfate** as a solvent in major named reactions like the Heck or Suzuki couplings are not readily available in the scientific literature, a general protocol for its use as a phase-transfer catalyst is provided below. This protocol is exemplified by the Williamson ether synthesis, a classic reaction often benefiting from phase-transfer catalysis.

General Protocol for Williamson Ether Synthesis using MTBS as a Phase-Transfer Catalyst

This protocol describes the synthesis of an ether from an alcohol and an alkyl halide in a biphasic system.


Materials:

- Alcohol (e.g., phenol)
- Alkyl halide (e.g., benzyl bromide)
- Sodium hydroxide (NaOH)
- **Tributylmethylammonium methyl sulfate (MTBS)**
- Organic solvent (e.g., toluene)
- Water

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol and sodium hydroxide in water to form the corresponding alkoxide.
- Add the organic solvent (toluene) to the flask, creating a biphasic system.

- Add a catalytic amount of **tributylmethylammonium methyl sulfate** (typically 1-5 mol%) to the mixture.
- Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with vigorous stirring.
- Slowly add the alkyl halide to the reaction mixture.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
- Upon completion, cool the reaction mixture to room temperature.
- Separate the organic layer and wash it with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method (e.g., distillation or column chromatography).

[Click to download full resolution via product page](#)

General Workflow for Williamson Ether Synthesis.

Greener Aspects and Conclusion

The use of **tributylmethylammonium methyl sulfate** as a phase-transfer catalyst contributes to greener chemical processes in several ways:

- Reduced Use of Hazardous Solvents: By enabling reactions in biphasic systems (e.g., water-organic), the need for potentially toxic and volatile organic solvents that can dissolve all reactants can be minimized.
- Milder Reaction Conditions: Phase-transfer catalysis often allows for reactions to be carried out at lower temperatures and pressures, reducing energy consumption.
- Improved Reaction Efficiency: By increasing the reaction rate, the overall process becomes more efficient, leading to less waste generation.

In conclusion, while **tributylmethylammonium methyl sulfate** is not established as a common solvent for major organic reactions, its role as a highly effective phase-transfer catalyst provides a valuable tool for developing more sustainable and environmentally friendly chemical syntheses. Researchers and professionals in drug development are encouraged to explore its potential in optimizing their reaction conditions to achieve greener outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. byjus.com [byjus.com]
- 3. Tributylmethylammonium methyl sulfate = 95 13106-24-6 [sigmaaldrich.com]
- To cite this document: BenchChem. [Tributylmethylammonium Methyl Sulfate: A Greener Alternative in Chemical Synthesis through Phase-Transfer Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082111#tributylmethylammonium-methyl-sulfate-as-a-greener-solvent-alternative-in-chemical-reactions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com